molecular formula C26H25Cl3N4O B143556 N-(4-(Bis(2-chloroethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide monohydrochloride CAS No. 133041-56-2

N-(4-(Bis(2-chloroethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide monohydrochloride

Cat. No. B143556
M. Wt: 515.9 g/mol
InChI Key: STEJYHCSBDDWFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Bis(2-chloroethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide monohydrochloride is a chemical compound that has been used in scientific research for a variety of purposes. This compound is commonly referred to as CB 1954 and has been studied extensively due to its potential as an anti-cancer drug. In

Mechanism Of Action

CB 1954 is metabolized by nitroreductase to form 4-hydroxylamine-phenyl mustard, which is a toxic compound that causes DNA damage in cancer cells. This DNA damage leads to cell death and tumor shrinkage.

Biochemical And Physiological Effects

CB 1954 has been shown to have a selective cytotoxic effect on cancer cells. This is due to the higher levels of nitroreductase in cancer cells compared to normal cells. CB 1954 has also been shown to have minimal toxicity to normal cells.

Advantages And Limitations For Lab Experiments

One advantage of CB 1954 is its selectivity for cancer cells, which makes it a promising candidate for cancer treatment. However, one limitation is that not all cancer cells have high levels of nitroreductase, which may limit its effectiveness in some cases.

Future Directions

There are several future directions for the use of CB 1954. One potential direction is to develop more potent nitroreductase enzymes that can metabolize CB 1954 more efficiently. Another direction is to combine CB 1954 with other anti-cancer drugs to increase its effectiveness. Additionally, CB 1954 may have potential for the treatment of other diseases, such as bacterial infections, if more selective nitroreductase enzymes can be developed.

Synthesis Methods

CB 1954 is synthesized through a multi-step process that involves the reaction of 4-amino-N-(2-chloroethyl)-benzamide with 4-nitrophenylhydrazine to form 4-(4-nitrophenylhydrazino)-N-(2-chloroethyl)benzamide. This compound is then reacted with 4-aminophenylhydrazine to form N-(4-(bis(2-chloroethyl)amino)phenyl)-4-(4-nitrophenylamino)benzamide. Finally, the nitro group is reduced to an amino group using hydrogen gas in the presence of palladium on carbon to form CB 1954.

Scientific Research Applications

CB 1954 has been studied for its potential as an anti-cancer drug. It is a prodrug, which means that it is inactive until it is metabolized by an enzyme called nitroreductase. Nitroreductase is present in higher levels in cancer cells than in normal cells, making CB 1954 a promising candidate for cancer treatment. When CB 1954 is metabolized by nitroreductase, it produces a toxic compound that kills cancer cells.

properties

CAS RN

133041-56-2

Product Name

N-(4-(Bis(2-chloroethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide monohydrochloride

Molecular Formula

C26H25Cl3N4O

Molecular Weight

515.9 g/mol

IUPAC Name

N-[4-[bis(2-chloroethyl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide;hydrochloride

InChI

InChI=1S/C26H24Cl2N4O.ClH/c27-14-17-32(18-15-28)22-11-9-21(10-12-22)31-26(33)19-5-7-20(8-6-19)30-25-13-16-29-24-4-2-1-3-23(24)25;/h1-13,16H,14-15,17-18H2,(H,29,30)(H,31,33);1H

InChI Key

STEJYHCSBDDWFD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N(CCCl)CCCl.Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N(CCCl)CCCl.Cl

Other CAS RN

133041-56-2

synonyms

N-[4-[bis(2-chloroethyl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide hydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.